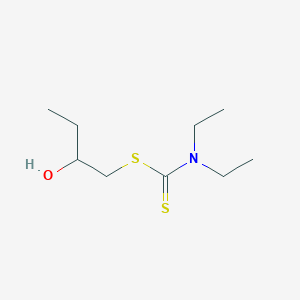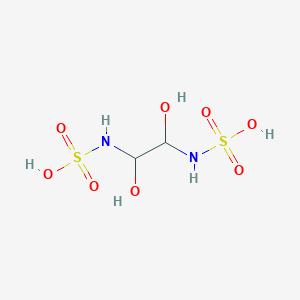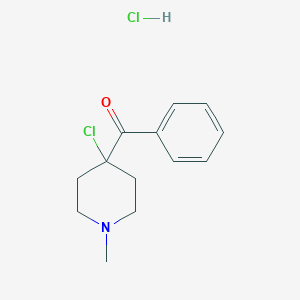![molecular formula C14H17ClN4O2 B12639873 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine CAS No. 918898-05-2](/img/structure/B12639873.png)
7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate . The reaction proceeds through a series of steps, including cyclization and substitution reactions, to form the desired pyrido[4,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
7-クロロ-4-エトキシ-2-メチル-5-(モルホリン-4-イル)ピリド[4,3-d]ピリミジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物のクロロ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下におけるアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: 対応するN-オキシドの生成。
還元: 還元されたピリド[4,3-d]ピリミジン誘導体の生成。
置換: さまざまな官能基を持つ置換されたピリド[4,3-d]ピリミジン誘導体の生成。
科学的研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: キナーゼや細胞シグナル伝達経路に関与するその他のタンパク質を標的とする酵素阻害剤としての役割について調査されています.
作用機序
7-クロロ-4-エトキシ-2-メチル-5-(モルホリン-4-イル)ピリド[4,3-d]ピリミジンの作用機序は、キナーゼなどの特定の分子標的との相互作用を伴います。 この化合物は酵素の活性部位に結合し、その活性を阻害し、細胞増殖と生存を促進するシグナル伝達経路を破壊します . この阻害は、癌細胞のアポトーシス誘導につながる可能性があり、抗がん治療のための有望な候補となっています。
類似化合物との比較
類似化合物
ピリド[2,3-d]ピリミジン: 抗がんおよび抗ウイルス活性で知られています。
ピリド[3,4-d]ピリミジン: 抗炎症および抗菌特性を示します。
ピリド[3,2-d]ピリミジン: 神経変性疾患における治療薬としての可能性について研究されています.
独自性
7-クロロ-4-エトキシ-2-メチル-5-(モルホリン-4-イル)ピリド[4,3-d]ピリミジンは、クロロ基とモルホリン環のユニークな組み合わせにより、特定の分子標的に対する結合親和性と特異性を高めています。この構造上の独自性は、その強力な生物活性に貢献し、さらなる研究開発のための貴重な化合物となっています。
特性
CAS番号 |
918898-05-2 |
|---|---|
分子式 |
C14H17ClN4O2 |
分子量 |
308.76 g/mol |
IUPAC名 |
4-(7-chloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine |
InChI |
InChI=1S/C14H17ClN4O2/c1-3-21-14-12-10(16-9(2)17-14)8-11(15)18-13(12)19-4-6-20-7-5-19/h8H,3-7H2,1-2H3 |
InChIキー |
DUVICSPQXYAQRT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=CC(=NC(=C21)N3CCOCC3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)

![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)


![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)
![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)

![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
